molecular formula C17H15N3O2S B2375048 Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034205-51-9

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2375048
CAS No.: 2034205-51-9
M. Wt: 325.39
InChI Key: SHRCAZGFXLSZCO-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in the thiophene ring fused with a benzene ring, along with a pyrrolidine ring attached to a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the combination of these three distinct moieties in a single molecule.

Biological Activity

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and analgesic properties. This article summarizes current research findings, including in vitro and in vivo studies, and presents data on its biological activity.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety linked to a pyrrolidine ring via a pyrazinyl ether. The structural complexity of benzo[b]thiophenes contributes to their diverse biological activities. Recent studies have focused on synthesizing derivatives of this scaffold to enhance pharmacological efficacy.

Anticonvulsant Properties

Recent research highlights the anticonvulsant efficacy of benzo[b]thiophen derivatives. A study evaluated several compounds, including this compound, using various seizure models:

  • Maximal Electroshock (MES) Model : This model assesses the ability of compounds to prevent seizures induced by electrical stimulation. The compound demonstrated an effective protective index, with an ED50 value indicating significant anticonvulsant activity.
  • 6 Hz Seizure Model : Similar evaluations showed that the compound prolonged latency to seizure onset significantly compared to control groups, indicating robust anticonvulsant properties.

Analgesic Activity

The analgesic potential was assessed using formalin-induced pain models and neuropathic pain models in CD-1 mice. Results indicated that:

  • The compound exhibited notable analgesic effects, significantly reducing pain responses in treated groups compared to controls.
  • In the oxaliplatin-induced neuropathic pain model, the compound again demonstrated efficacy, suggesting its potential utility in managing chronic pain conditions.

Safety and Toxicity Profile

The safety profile of benzo[b]thiophen derivatives was evaluated through mutagenicity tests. Compounds did not exhibit mutagenic effects at various concentrations, suggesting a favorable safety margin for further development.

Data Summary

Activity Type Model Used ED50 (mg/kg) Significance
AnticonvulsantMaximal Electroshock62.1p < 0.01
Anticonvulsant6 Hz Model75.6Significant latency increase
AnalgesicFormalin TestNot specifiedSignificant pain reduction
AnalgesicNeuropathic Pain ModelNot specifiedEffective pain management
MutagenicityVarious ConcentrationsSafeNo mutagenic effects observed

Case Studies

  • Antiseizure Efficacy : In a controlled study involving multiple animal models, benzo[b]thiophen derivatives demonstrated superior performance compared to existing anticonvulsants, highlighting their potential as new therapeutic agents for epilepsy.
  • Chronic Pain Management : A separate study focused on neuropathic pain indicated that treatment with the compound led to significant reductions in pain scores, suggesting its application in chronic pain syndromes.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCAZGFXLSZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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